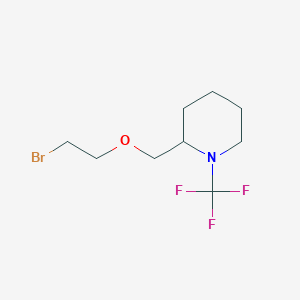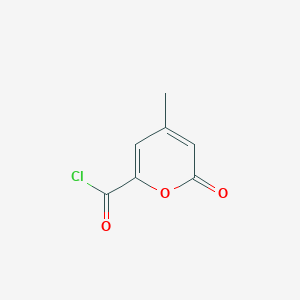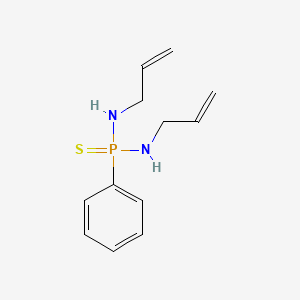
N,N'-Diallyl-P-phenylphosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diallyl-P-phenylphosphonothioic diamide is a chemical compound with the molecular formula C₁₂H₁₇N₂PS. It is also known as phenylbis(allylamino)phosphine sulfide. This compound is characterized by its unique structure, which includes a phenyl group, two allyl groups, and a phosphonothioic diamide moiety. It has a molecular weight of 252.32 g/mol and a boiling point of approximately 345.9°C at 760 mmHg .
Métodos De Preparación
The synthesis of N,N’-Diallyl-P-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(S)Cl}_2 + 2 \text{H}_2\text{NCH}_2\text{CH=CH}_2 \rightarrow \text{PhP(S)(NHCH}_2\text{CH=CH}_2)_2 + 2 \text{HCl} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
N,N’-Diallyl-P-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic diamide oxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-Diallyl-P-phenylphosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used as an additive in polymers to enhance properties such as fire retardancy and crystallization rate
Mecanismo De Acción
The mechanism of action of N,N’-Diallyl-P-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The phosphonothioic group is known to participate in redox reactions, which can influence cellular processes and pathways .
Comparación Con Compuestos Similares
N,N’-Diallyl-P-phenylphosphonothioic diamide can be compared with similar compounds such as:
- Dimethyl(pentafluorophenyl)phosphine sulfide
- Diphenyl(cyclohexylamino)phosphine sulfide
- Diphenyl(amino)phosphine sulfide
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of allyl and phenyl groups in N,N’-Diallyl-P-phenylphosphonothioic diamide contributes to its distinct chemical and physical properties .
Propiedades
Número CAS |
20491-21-8 |
|---|---|
Fórmula molecular |
C12H17N2PS |
Peso molecular |
252.32 g/mol |
Nombre IUPAC |
N-[phenyl-(prop-2-enylamino)phosphinothioyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,13,14,16) |
Clave InChI |
ZIDKSHYZVSCZIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCNP(=S)(C1=CC=CC=C1)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


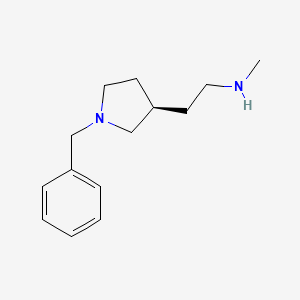


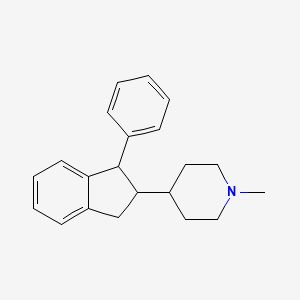
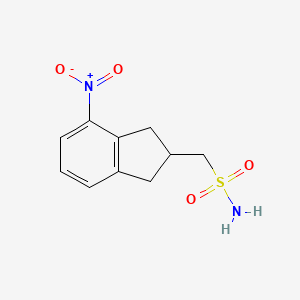
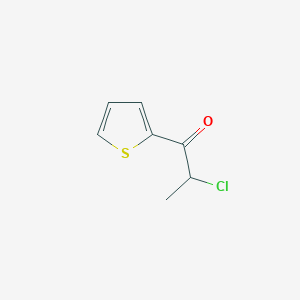
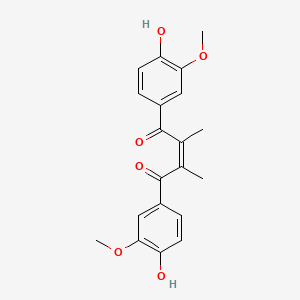
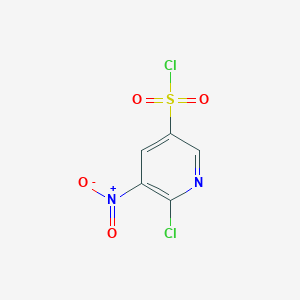
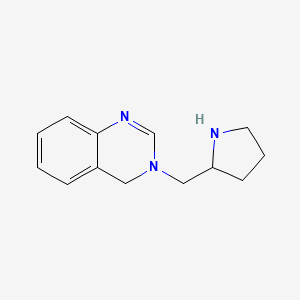
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)


